2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline
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Overview
Description
2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
One common synthetic route includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and acidic or basic conditions for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline can be compared with other thiazole derivatives such as sulfathiazole, Ritonavir, and Abafungin. These compounds share the thiazole ring structure but differ in their substituents and biological activities.
Properties
Molecular Formula |
C14H17N3O2S |
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Molecular Weight |
291.37 g/mol |
IUPAC Name |
2-methoxy-5-(2-morpholin-4-yl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C14H17N3O2S/c1-18-13-3-2-10(8-11(13)15)12-9-20-14(16-12)17-4-6-19-7-5-17/h2-3,8-9H,4-7,15H2,1H3 |
InChI Key |
FQTLLANXVUVGOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCOCC3)N |
Origin of Product |
United States |
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